“4-Benzyloxy-3-fluorophenylboronic acid” is a chemical compound with the molecular formula C13H12BFO3 . It is also known by other names such as “[4-(Benzyloxy)-3-fluorophenyl]boronic acid” and "Boronic acid, B-[3-fluoro-4-(phenylmethoxy)phenyl]-" .
The molecular structure of “4-Benzyloxy-3-fluorophenylboronic acid” is represented by the SMILES string OB(O)c1ccc(OCc2ccccc2)c(F)c1
. This indicates that the compound contains a boronic acid group (B(OH)2) attached to a benzene ring, which is further substituted with a benzyloxy group and a fluorine atom .
While specific chemical reactions involving “4-Benzyloxy-3-fluorophenylboronic acid” are not detailed in the search results, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
“4-Benzyloxy-3-fluorophenylboronic acid” is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 428.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has a molar refractivity of 64.5±0.4 cm3, and its molar volume is 194.4±5.0 cm3 .
The synthesis of 4-benzyloxy-3-fluorophenylboronic acid typically involves several steps, often starting from commercially available starting materials. A common method includes:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity. Typically, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis .
The molecular structure of 4-benzyloxy-3-fluorophenylboronic acid features a boron atom bonded to a phenyl group that carries both a benzyloxy substituent and a fluorine atom. The structural formula can be represented as:
The compound exhibits a planar structure due to the aromatic rings, which allows for effective π-stacking interactions in solid-state applications. Its bond angles around the boron atom are approximately , characteristic of sp² hybridization .
4-Benzyloxy-3-fluorophenylboronic acid participates in various chemical reactions, primarily due to its boronic acid functional group. Notable reactions include:
These reactions are often optimized using palladium catalysts and require careful control of reaction conditions to achieve high yields .
The mechanism of action for 4-benzyloxy-3-fluorophenylboronic acid primarily revolves around its ability to form reversible covalent bonds with diols through the formation of boronate esters. This property is exploited in various biological applications, including:
The kinetics of these interactions depend on factors such as pH and the presence of competing nucleophiles .
4-Benzyloxy-3-fluorophenylboronic acid presents several notable physical and chemical properties:
The applications of 4-benzyloxy-3-fluorophenylboronic acid span various fields:
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: